2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile
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Overview
Description
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound known for its unique electronic properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic solar cells and other optoelectronic devices .
Preparation Methods
The synthesis of 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified electronic properties .
Scientific Research Applications
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile exerts its effects is primarily through its electronic properties. The compound has a deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage in organic solar cells. This property is crucial for the efficient conversion of light into electrical energy. Additionally, the compound’s structure allows for efficient intramolecular charge transfer, which is essential for its use in optoelectronic devices .
Comparison with Similar Compounds
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its combination of electron-donating diphenylamino and electron-withdrawing tricarbonitrile groups, which provide it with distinct electronic properties. Similar compounds include:
2-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has similar electronic properties but differs in its molecular structure.
2-(5,5-Dimethylcyclohex-2-en-1-ylidene)propanedinitrile: Another compound with electron-donating and electron-withdrawing groups, used in similar applications.
These compounds share some properties with this compound but differ in their specific applications and efficiencies.
Properties
Molecular Formula |
C29H18N4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[5-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C29H18N4S/c30-19-23(20-31)28(21-32)29-18-17-27(34-29)16-13-22-11-14-26(15-12-22)33(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H/b16-13+ |
InChI Key |
OWZNKJCKQYFHGR-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(S4)C(=C(C#N)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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